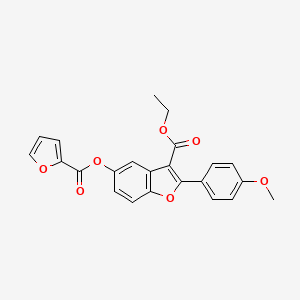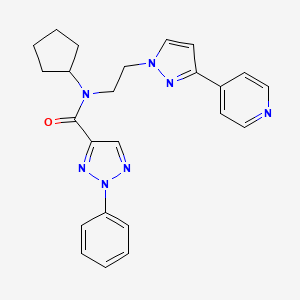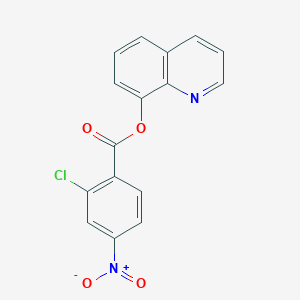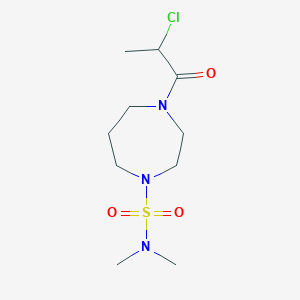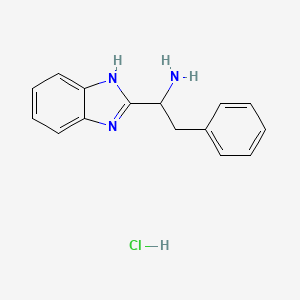
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzodiazole derivatives involves intricate chemical reactions aimed at forming the specific structure of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride. Studies demonstrate various synthetic routes, including the combination of ligands with metal salts to form polymeric complexes, showcasing the versatility in the synthesis approach of benzodiazole and its derivatives (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is characterized by detailed X-ray crystallography and quantum-chemical calculations. For example, the molecule exhibits different conformations and interactions within crystals, such as antiperiplanar and synperiplanar arrangements of benzimidazole groups, which contribute to its structural stability and reactivity (Li et al., 2012).
Chemical Reactions and Properties
Benzodiazole derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations under specific conditions. These reactions are crucial for modifying the compound's properties for potential applications. For instance, the reaction with HgCl2 leads to the formation of a one-dimensional polymeric complex, highlighting the compound's ability to form diverse chemical structures (Li et al., 2012).
Physical Properties Analysis
The physical properties of benzodiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. These properties are essential for understanding the compound's behavior in various environments and applications. Detailed studies provide insights into the crystallographic b axis, hydrogen bonding, and stacking interactions, which are instrumental in defining the physical characteristics of these compounds (Li et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and degradation pathways, are pivotal for the application of benzodiazole derivatives in various fields. Research into the interaction energies and types of bonds within the molecular structure provides a foundation for predicting and manipulating the chemical behavior of these compounds for specific purposes (Li et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride is a compound of interest due to its potential applications in various fields of chemical research. The aminoalkylation of benzotriazole, which involves the transformation of aromatic and heteroaromatic primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, demonstrates the chemical versatility of benzotriazole derivatives. This process yields high-quality derivatives, underlining the significance of structural analysis for understanding the compound's potential applications (Katritzky, Rachwał, & Rachwal, 1987).
Biological Activity and Antimicrobial Properties
Research into benzothiazole derivatives has revealed their promising biological activities. The synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, showcasing their potential in antibacterial and entomological applications (Chaudhary et al., 2011). Moreover, compounds derived from benzothiazole amides exhibit antibacterial and antifungal activities, comparable or slightly superior to standard medicinal agents, indicating their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Antitumor and Anticancer Agents
Benzimidazole–thiazole derivatives have been synthesized and studied for their anticancer activities, displaying promising results against cancerous cell lines such as HepG2 and PC12. These findings highlight the compound's potential in developing new therapeutic agents for cancer treatment (Nofal et al., 2014).
Corrosion Inhibition
The investigation of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines as corrosion inhibitors for mild steel in hydrochloric acid solutions has shown these compounds to be highly effective. This research opens avenues for their application in industries seeking eco-friendly materials for corrosion protection (Chugh et al., 2019).
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRGUSTHZXKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
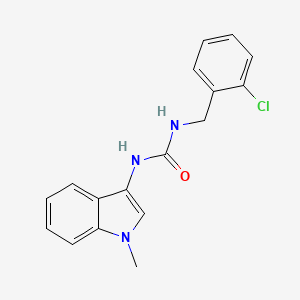
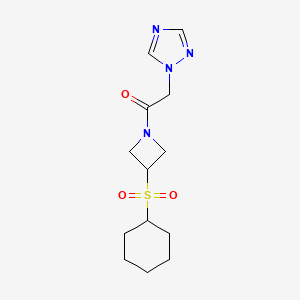

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
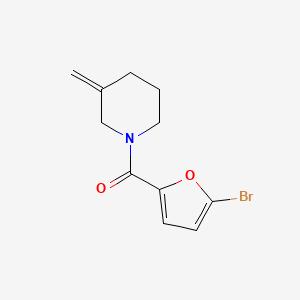
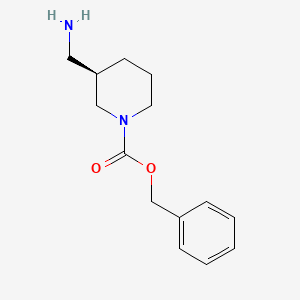
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)
